Monocrotaline - 315-22-0

Monocrotaline

Catalog Number: EVT-275054
CAS Number: 315-22-0
Molecular Formula: C16H23NO6
Molecular Weight: 325.36 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Monocrotaline is a pyrrolizidine alkaloid (PA) primarily found in the seeds of Crotalaria spectabilis [, , , ]. It is classified as a retronecine-type PA [] and is widely recognized for its selective pneumotoxic properties [, , , ].

Scientific Importance: Monocrotaline is a valuable tool in preclinical research, particularly in the field of pulmonary hypertension. It is used to induce pulmonary hypertension in animal models, allowing researchers to investigate the pathogenesis of the disease and evaluate potential therapeutic interventions [, , , , , , , , , , , , , , , , , , , , ].

Monocrotaline Pyrrole

Compound Description: Monocrotaline Pyrrole is a reactive electrophilic metabolite of Monocrotaline. It is considered the toxic metabolite responsible for many of the deleterious effects observed in Monocrotaline-induced pulmonary hypertension. Studies show that Monocrotaline Pyrrole selectively damages pulmonary artery endothelial cells, leading to pulmonary edema, vascular remodeling, and pulmonary hypertension . This damage is thought to be mediated by its binding to and release from erythrocytes during venous blood reoxygenation in the lungs .

Dehydroretronecine

Compound Description: Dehydroretronecine is another pyrrolic metabolite of certain pyrrolizidine alkaloids, including Monocrotaline. While it is not directly produced from Monocrotaline, studies have shown that Dehydroretronecine can induce right ventricular hypertrophy when administered to rats, suggesting a potential role in pulmonary hypertension . Additionally, research indicates that Dehydroretronecine can impair serotonin transport in the lungs, highlighting its potential to disrupt pulmonary endothelial function .

Dehydromonocrotaline

Compound Description: Dehydromonocrotaline, a dehydropyrrolizidine alkaloid, is another reactive metabolite derived from Monocrotaline through metabolic processes. This compound exhibits phototoxic and photogenotoxic properties, leading to detrimental effects on human HaCaT keratinocytes upon exposure to ultraviolet A (UVA) radiation . Studies demonstrate that UVA irradiation of Dehydromonocrotaline increases the production of reactive oxygen species, including the highly reactive hydroxyl radical, which can induce oxidative stress and damage cellular components . This oxidative damage contributes to Dehydromonocrotaline's phototoxic effects and may play a role in skin cancer development.

Source and Classification

Monocrotaline is classified as a pyrrolizidine alkaloid. It is predominantly sourced from the Crotalaria species, which are commonly found in tropical and subtropical regions. The compound is often studied for its effects on the cardiovascular system, particularly its role in inducing pulmonary hypertension in animal models.

Synthesis Analysis

The synthesis of monocrotaline typically involves several steps, with a focus on obtaining retronecine, its active metabolite. A common method includes:

  1. Alkalization: Monocrotaline is treated with potassium hydroxide in methanol at room temperature, followed by heating at 100°C for a short duration to facilitate the conversion to retronecine.
  2. Purification: The resulting product is purified using silica gel chromatography.
  3. Conjugation: In some studies, retronecine is further conjugated with fluorescein isothiocyanate (FITC) to create fluorescent derivatives for tracking and analysis.

For example, one synthesis route reported involved adding 0.69 g of potassium hydroxide to 2 g of monocrotaline in 10 mL of methanol, stirring at 100°C for 10 minutes, and then purifying the product to yield retronecine .

Molecular Structure Analysis

Monocrotaline has a complex molecular structure characterized by a pyrrolizidine ring system. Its molecular formula is C17H21NC_{17}H_{21}N, with a molecular weight of approximately 255.36 g/mol. The structure features an 11-membered ring containing nitrogen, which contributes to its biological activity.

Nuclear magnetic resonance (NMR) spectroscopy has been utilized to confirm the structure of synthesized monocrotaline derivatives, revealing consistent proton spectra that align with theoretical predictions .

Chemical Reactions Analysis

Monocrotaline undergoes various chemical reactions that contribute to its biological effects:

  • Metabolic Activation: Upon administration, monocrotaline is metabolically activated in the liver to form reactive metabolites that can bind to cellular macromolecules, leading to toxicity.
  • Formation of Adducts: These reactive metabolites can form adducts with proteins and DNA, contributing to cellular damage and potentially carcinogenic effects .
  • Induction of Oxidative Stress: The compound has been shown to increase oxidative stress markers in treated cells and tissues, further exacerbating tissue injury.

Studies have shown that monocrotaline administration leads to significant alterations in vascular function and structure due to these chemical interactions .

Mechanism of Action

The mechanism by which monocrotaline induces pulmonary hypertension involves several pathways:

  1. Endothelial Injury: Monocrotaline causes direct damage to endothelial cells lining blood vessels, leading to increased permeability and inflammation.
  2. Smooth Muscle Proliferation: It promotes the proliferation of smooth muscle cells in pulmonary arteries, contributing to vascular remodeling and increased vascular resistance.
  3. Calcium Signaling: Recent studies suggest that monocrotaline binds to the calcium-sensing receptor (CaSR), enhancing calcium signaling pathways that lead to further endothelial dysfunction and vasoconstriction .

In animal models treated with monocrotaline, significant increases in right ventricular systolic pressure have been observed, correlating with structural changes in pulmonary vasculature .

Physical and Chemical Properties Analysis

Monocrotaline exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a yellow or brownish solid.
  • Solubility: Soluble in organic solvents such as methanol and chloroform but poorly soluble in water.
  • Stability: Sensitive to light and heat; storage conditions must be controlled to prevent degradation.
  • Toxicity: Classified as highly toxic; exposure can lead to severe health effects including liver damage and pulmonary hypertension.

Quantitative assessments have demonstrated that monocrotaline's toxicity is dose-dependent, with higher doses correlating with increased severity of pulmonary hypertension in experimental models .

Applications

Monocrotaline serves as an important tool in scientific research:

  • Pulmonary Hypertension Models: It is widely used in animal models to study the pathophysiology of pulmonary arterial hypertension and test potential therapeutic interventions.
  • Toxicological Studies: Researchers utilize monocrotaline to investigate mechanisms of toxicity related to pyrrolizidine alkaloids.
  • Pharmacological Research: Its effects on vascular function are explored for developing treatments targeting endothelial dysfunction and related cardiovascular diseases.
Historical Context and Research Significance of Monocrotaline in Disease Modeling

Emergence of Monocrotaline as a Preclinical Tool for Pulmonary Arterial Hypertension (PAH)

The isolation of monocrotaline (MCT) in 1935 marked a pivotal turning point in cardiopulmonary research, though its significance as a disease modeling tool remained unrecognized for decades. This pyrrolizidine alkaloid, derived from Crotalaria spectabilis seeds, was initially studied primarily for its hepatotoxic properties until 1961 when researchers documented its unique capacity to induce pulmonary arteritis in rats [8]. The landmark observation by Kay and colleagues in 1967 demonstrated that a single subcutaneous MCT administration (60 mg/kg) consistently produced right ventricular hypertrophy and pulmonary vascular remodeling in Wistar rats – establishing the foundation for its use as a standardized PAH model [8]. This model gained rapid adoption due to its technical simplicity, reproducibility, and cost-effectiveness compared to surgical alternatives like pulmonary artery banding [9].

The molecular pathogenesis of MCT-induced PAH involves hepatic bioactivation to monocrotaline pyrrole (MCTP) via cytochrome P450 3A enzymes. This reactive metabolite forms covalent adducts with pulmonary endothelial cells within 24 hours of administration [1] [5]. Crucially, MCTP exhibits selective pneumotoxicity due to its trapping within pulmonary capillaries, where its biological half-life extends sufficiently to cause endothelial damage [8]. Early ultrastructural studies revealed that MCTP specifically targets pulmonary arterial endothelial cells, triggering fibrin deposition, platelet aggregation, and inflammatory cell infiltration – events preceding the characteristic vascular remodeling observed in human PAH [1] [5].

A breakthrough in understanding MCT's mechanism came in 2017 with the discovery of its binding to the extracellular calcium-sensing receptor (CaSR). Nuclear magnetic resonance studies demonstrated direct interaction between MCT and the CaSR extracellular domain, while cellular thermal shift assays confirmed target engagement in pulmonary arteries from MCT-treated rats [5]. This binding triggers CaSR-dependent calcium mobilization and initiates endothelial apoptosis. Genetic and pharmacological inhibition of CaSR dramatically attenuates MCT-induced PAH, establishing this receptor as the principal molecular target mediating MCT's pathogenic effects [5]. This mechanistic insight validated the biological relevance of the MCT model while providing new therapeutic targets for human PAH.

Table 1: Key Historical Milestones in Monocrotaline Research for PAH Modeling

YearDiscoveryResearch Impact
1935Initial isolation and naming of monocrotalineIdentification of the toxic principle in Crotalaria spectabilis
1961Documentation of MCT-induced pulmonary arteritisFirst recognition of pulmonary vascular toxicity
1967Standardization of PAH induction protocolEstablished reproducible preclinical model of PAH
1986Characterization of monocrotaline pyrrole kineticsExplained selective pneumotoxicity mechanism
2017Identification of CaSR as molecular targetProvided mechanism-based therapeutic targets

Evolution of Monocrotaline-Induced Pathophysiological Paradigms in Cardiopulmonary Research

The MCT model has served as a catalytic platform for evolving pathophysiological paradigms in PAH research, reflecting advances in understanding disease mechanisms. Initially conceptualized as a model of excessive vasoconstriction, early pharmacological interventions focused predominantly on vasodilatory agents [3] [6]. This perspective dominated until the 1990s, when histological examinations revealed progressive vascular remodeling characterized by medial hypertrophy, neointimal formation, and distal arterial muscularization – structural changes mirroring human PAH pathology [3]. This paradigm shift redirected research toward mechanisms underlying vascular cell proliferation and extracellular matrix alterations, positioning PAH as a proliferative vasculopathy rather than purely a disorder of vasomotor tone [6].

The "cancer-like paradigm" emerged in the early 2000s through observations of dysregulated cell cycle progression and apoptosis resistance in MCT-exposed pulmonary vascular cells. Investigations revealed monoclonal endothelial proliferation in plexiform-like lesions and metabolic reprogramming analogous to the Warburg effect observed in cancer cells [3] [6]. This conceptual framework stimulated exploration of antiproliferative agents and repurposing of oncology drugs for PAH treatment. The MCT model subsequently demonstrated matrix metalloproteinase (MMP) dysregulation, particularly increased MMP-2 and MMP-9 activity, contributing to vascular remodeling through elastin degradation and growth factor liberation [2]. These findings established MMPs as potential therapeutic targets and prognostic biomarkers in PAH.

Table 2: Evolution of Pathophysiological Paradigms in PAH Research Using the MCT Model

EraDominant ParadigmKey MCT Model ContributionsTherapeutic Implications
1970s-1980sVasoconstriction-centricDemonstrated acute vasoreactivityCalcium channel blockers, prostacyclin
1990s-2000sVascular remodelingIdentified medial hypertrophy and neointimal formationEndothelin receptor antagonists, PDE5 inhibitors
2000s-2010sCancer-like proliferationRevealed apoptosis resistance and metabolic shiftTyrosine kinase inhibitors
2010s-PresentNeurohumoral-inflammatory axisCharacterized RAAS alterations and inflammatory mediatorsRAAS modulators, anti-inflammatories

The MCT model continues to evolve through integration with complementary techniques. Modern applications combine MCT administration with hemodynamic phenotyping, exercise testing, and advanced imaging to evaluate right ventricular-pulmonary arterial coupling efficiency. These methodological refinements enable more comprehensive assessment of therapeutic interventions, moving beyond simple pressure measurements to evaluate functional capacity and ventricular-vascular interactions [9]. Contemporary studies increasingly employ combination models, such as MCT with pneumonectomy or vascular endothelial growth factor receptor inhibition, to recapitulate the severe angioproliferative pathology observed in advanced human PAH [6]. These technical innovations ensure the continued relevance of MCT as a platform for probing PAH pathobiology and evaluating novel therapeutic strategies.

Properties

CAS Number

315-22-0

Product Name

Monocrotaline

IUPAC Name

5,6-dihydroxy-4,5,6-trimethyl-2,8-dioxa-13-azatricyclo[8.5.1.013,16]hexadec-10-ene-3,7-dione

Molecular Formula

C16H23NO6

Molecular Weight

325.36 g/mol

InChI

InChI=1S/C16H23NO6/c1-9-13(18)23-11-5-7-17-6-4-10(12(11)17)8-22-14(19)16(3,21)15(9,2)20/h4,9,11-12,20-21H,5-8H2,1-3H3

InChI Key

QVCMHGGNRFRMAD-UHFFFAOYSA-N

SMILES

CC1C(=O)OC2CCN3C2C(=CC3)COC(=O)C(C1(C)O)(C)O

Solubility

Readily sol in water /Monocrotaline hydrochloride/
Slightly sol in water (1.2%); sparingly sol in non-polar org solvents (0.09% in oleyl alcohol, 0.012% in dodecane); sol in ethanol and chloroform
In water, 3.7X10+5 mg/L @ 25 °C /Estimated/

Synonyms

Monocrotaline
Monocrotaline Hydrochloride (13alpha,14alpha)-Isomer
Monocrotaline, (all-xi)-Isome

Canonical SMILES

CC1C(=O)OC2CCN3C2C(=CC3)COC(=O)C(C1(C)O)(C)O

Isomeric SMILES

C[C@H]1C(=O)O[C@@H]2CCN3[C@@H]2C(=CC3)COC(=O)[C@]([C@]1(C)O)(C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.